molecular formula C18H21NO3 B7791084 N-Methylcoclaurine

N-Methylcoclaurine

Cat. No.: B7791084
M. Wt: 299.4 g/mol
InChI Key: BOKVLBSSPUTWLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylcoclaurine can be synthesized through the methylation of coclaurine. The process involves the use of coclaurine N-methyltransferase, an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to coclaurine . The reaction typically occurs under mild conditions, with the enzyme showing high specificity for its substrate .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, Saccharomyces cerevisiae (yeast) can be engineered to express the necessary enzymes for the biosynthesis of benzylisoquinoline alkaloids, including this compound . This method offers a sustainable and scalable approach to producing these compounds.

Chemical Reactions Analysis

Types of Reactions

N-Methylcoclaurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under standard laboratory conditions, with specific temperatures and pH levels depending on the desired product .

Major Products

The major products formed from these reactions include various methylated and hydroxylated derivatives, which can have different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylisoquinoline alkaloids such as:

Uniqueness

N-Methylcoclaurine is unique due to its specific role in the biosynthesis of bioactive alkaloids. Its methylation is a crucial step in the pathway leading to the formation of compounds like morphine and codeine, which have significant pharmacological importance .

Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKVLBSSPUTWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylcoclaurine
Reactant of Route 2
N-Methylcoclaurine
Reactant of Route 3
N-Methylcoclaurine
Reactant of Route 4
N-Methylcoclaurine
Reactant of Route 5
N-Methylcoclaurine
Reactant of Route 6
N-Methylcoclaurine

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